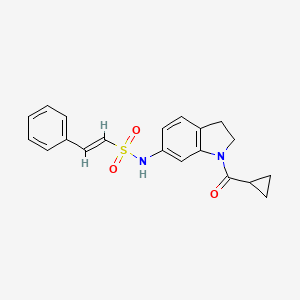

(E)-N-(1-(环丙基甲酰)吲哚-6-基)-2-苯乙烯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

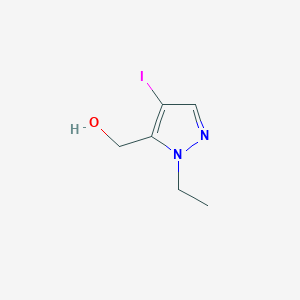

The synthesis of indole derivatives, including those similar to the indolin-6-yl part of the target compound, often involves strategies like Fischer indole synthesis or Bischler indole synthesis. These methodologies allow for the construction of the indole core through the manipulation of aromatic precursors and hydrazines (Taber & Tirunahari, 2011). Additionally, the cyclopropane moiety could be introduced via [2+1]-type cyclopropanation reactions, highlighting methods such as the Simmons–Smith reaction or carbenoid-mediated cycloadditions (Kamimura, 2014).

Molecular Structure Analysis

The molecular structure of (E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamide can be analyzed by considering the electronic and steric effects of its functional groups. Indole derivatives display a wide range of biological activities due to their ability to interact with biological targets, attributed to the electron-rich nature of the indole ring (Kumar et al., 2020). The cyclopropane ring introduces strain and reactivity, impacting the molecule's overall behavior and reactivity (A. Kamimura, 2014).

Chemical Reactions and Properties

The presence of a sulfonamide group in the molecule suggests potential for specific chemical reactivity and interaction with biological systems. Sulfonamides are known for their role in medicinal chemistry, often serving as inhibitors for various enzymes or receptors (Kaneda, 2020). The combination of sulfonamide with an indole and cyclopropane moiety could yield unique reactivity patterns, potentially leading to novel chemical transformations or biological interactions.

科学研究应用

吲哚合成和分类

吲哚生物碱,包括类似麦角酸和长春碱的结构,一直是有机合成化学家的重要研究重点。该论文讨论了吲哚合成的各种策略,指出了对这些策略的重大进展和贡献。这表明了该化合物在有机化学中的相关性,以及作为各种药理活性分子的前体的潜力 (Taber & Tirunahari, 2011)。

吲哚芳基砜作为HIV抑制剂

吲哚芳基砜,包括类似于查询化合物的结构,已被确认为HIV类型1的有效非核苷逆转录酶抑制剂。本评论重点介绍了结构活性关系研究,表明吲哚结构在药物化学中的重要性 (Famiglini & Silvestri, 2018)。

药物中的氮杂环化合物

结构多样性和重要性

氮杂环化合物在药物中至关重要,其中吲哚是一个突出的结构。该论文讨论了FDA批准的药物中氮杂环化合物的普遍性,突出了这些化合物的化学和结构多样性,以及它们在药物设计中的重要性 (Vitaku, Smith, & Njardarson, 2014)。

环丙烷衍生物在药物开发中的应用

该研究侧重于合成和表征含有氨基苯磺酰胺的新型环状化合物,这些化合物在结构上与查询化合物相关。这些化合物以其在药物中的潜力而闻名,表明这种结构在药物发现和开发中的相关性 (Kaneda, 2020)。

药理学和治疗应用

医学中的吲哚衍生物

像长春碱、雷司平和阿美达林等基于吲哚的化合物突显了吲哚在药物中的重要性。该评论涵盖了吲哚衍生物的生物学意义,包括它们的抗癌、降压和抗抑郁活性,突出了吲哚结构在广泛治疗应用中的重要性 (Kumar et al., 2020)。

属性

IUPAC Name |

(E)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c23-20(17-6-7-17)22-12-10-16-8-9-18(14-19(16)22)21-26(24,25)13-11-15-4-2-1-3-5-15/h1-5,8-9,11,13-14,17,21H,6-7,10,12H2/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWSHFBUGRASAT-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2486738.png)

![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)

![3-[5-oxo-5-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)pentyl]-1H-quinazoline-2,4-dione](/img/structure/B2486744.png)

![2-[(4,6-Diketo-2-thioxo-hexahydropyrimidin-5-yl)methyleneamino]-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B2486746.png)

![[1-(3,6-Dichloropyridine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B2486750.png)

![(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B2486755.png)

![4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2486757.png)

![2-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2486759.png)

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbutanamide](/img/structure/B2486760.png)